2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, characterized by a bicyclic core structure with a triazole fused to a pyrazine ring. Key structural features include:
- A 2-methylphenoxy substituent at the 8-position of the triazolopyrazine ring.
- An N-(2-methylphenyl)acetamide group linked to the 2-position of the triazole moiety.
Properties
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-3-5-9-16(14)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQKWXVVFMFBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, synthetic routes, and inferred pharmacological implications:
Key Structural and Functional Insights:
8-Position Variability: Phenoxy vs. Piperidinyl: The target compound’s 2-methylphenoxy group (electron-rich aryl ether) contrasts with ’s 3-methylpiperidinyl (basic, nitrogen-containing heterocycle). The latter may enhance solubility in acidic environments or modulate receptor binding . Amino and Hydroxy Groups: and highlight amino or hydroxy substituents, which are often exploited for conjugation with antioxidants or pharmacokinetic optimization .
Acetamide Modifications: Methylphenyl vs. Cyanophenyl (): A strong electron-withdrawing group that may enhance binding to enzymes like kinases via dipole interactions .
Synthetic Strategies :
- Coupling Reactions : The target compound’s synthesis likely involves nucleophilic substitution or amide coupling, as seen in (Cs₂CO₃-mediated reactions) and (chloroacetamide displacement) .
- Complex Heterocycles : and employ advanced techniques like HATU-mediated peptide coupling and cyclization, suggesting scalability challenges for more complex analogs .
Pharmacological Implications: Antioxidant Activity: and highlight phenoxy-acetamide derivatives conjugated to antioxidants (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide), suggesting the target compound could be modified similarly for oxidative stress-related diseases .
Biological Activity
The compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide , identified by CAS number 1251692-91-7 , belongs to a class of triazolo-pyrazine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.4 g/mol . The structure features a triazolo-pyrazine core fused with a phenoxy group and an acetamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1251692-91-7 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to the one have demonstrated moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effective minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.
Case Study:
A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using the microbroth dilution method. The compound 2e exhibited an MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating significant antibacterial properties .
The mechanism through which these compounds exert their antibacterial effects includes:
- Inhibition of DNA Gyrase : Triazolo[4,3-a]pyrazine derivatives can interact with bacterial DNA gyrase, disrupting DNA replication .
- Membrane Disruption : These compounds may also compromise bacterial cell membrane integrity, leading to cell lysis .
Pharmacological Profile
The pharmacological profile of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide suggests potential applications beyond antibacterial activity:
- Antifungal Properties : Similar compounds have shown effectiveness against various fungal strains.
- Antidiabetic Effects : Some derivatives in this class have been linked to antidiabetic activity due to their ability to modulate glucose metabolism .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
